molecular formula C10H9N3O2S B2975517 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide CAS No. 872722-99-1

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2975517
CAS No.: 872722-99-1
M. Wt: 235.26
InChI Key: KSCQNZFDULJLGZ-UHFFFAOYSA-N
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Description

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound that features a furan ring fused to a pyridazine ring, with a thioacetamide group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 6-(furan-2-yl)pyridazine-3-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-((6-(Phenyl)pyridazin-3-yl)thio)acetamide: Similar structure but with a phenyl group instead of a furan ring.

    2-((6-(Thiophen-2-yl)pyridazin-3-yl)thio)acetamide: Contains a thiophene ring instead of a furan ring.

    2-((6-(Pyridazin-3-yl)thio)acetamide): Lacks the furan ring entirely.

Uniqueness

2-((6-(Furan-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The furan ring can participate in various chemical reactions, making the compound versatile for synthetic applications.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c11-9(14)6-16-10-4-3-7(12-13-10)8-2-1-5-15-8/h1-5H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCQNZFDULJLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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